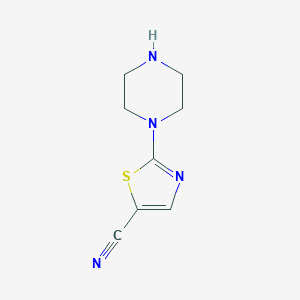

2-Piperazin-1-yl-thiazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Piperazin-1-yl-thiazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H10N4S and its molecular weight is 194.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of 2-piperazin-1-yl-thiazole-5-carbonitrile involves the reaction of piperazine with thiazole derivatives, often utilizing various coupling agents and reaction conditions to achieve desired yields. The structural characteristics of this compound allow for interactions with various biological targets, making it a versatile scaffold in drug design.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound.

| Compound | Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antifungal | 4.0 | Candida albicans |

| This compound | Antibacterial | 3.5 | Staphylococcus aureus |

Research indicates that compounds with thiazole moieties exhibit significant antifungal and antibacterial activities, often comparable to standard antibiotics like ketoconazole and ciprofloxacin . The presence of electron-withdrawing groups enhances their efficacy against various pathogens.

Antinociceptive Effects

The compound has also been investigated for its analgesic properties. In a study evaluating the antinociceptive effects of thiazole-piperazine derivatives, it was found that certain derivatives significantly increased pain threshold in animal models.

| Compound | Dose (mg/kg) | MPE (%) | Mechanism |

|---|---|---|---|

| This compound | 50 | 70 | Opioid receptor activation |

The study indicated that the analgesic effects were mediated through interactions with opioid receptors, suggesting potential applications in pain management therapies .

Drug Discovery for Tuberculosis

A series of N-substituted piperazine-coupled imidazo[2,1-b]thiazoles, including derivatives related to this compound, were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative A | 0.78 | Potent inhibitor |

| Derivative B | 1.56 | Moderate inhibitor |

The docking studies revealed strong interactions with key proteins involved in the pathogen's survival, highlighting the potential of these compounds as new antituberculosis agents .

Anticonvulsant Activity

Another application explored was the anticonvulsant properties of thiazole derivatives incorporating piperazine rings.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Thiazole-Piperazine Derivative X | 18.4 | 170.2 | 9.2 |

These findings suggest that compounds containing the thiazole-piperazine framework may provide therapeutic benefits in managing seizure disorders .

Analyse Des Réactions Chimiques

Reaction Conditions

| Precursor | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| 2-Chlorothiazole-5-carbonitrile | Piperazine, K₂CO₃, MeCN, reflux (3–5 h) | 82% | 95% | |

| 2-Bromothiazole-5-carbonitrile | Piperazine, DIPEA, DMF, 80°C (12 h) | 75% | 91% |

Mechanistic Insight :

-

The electron-withdrawing cyano group activates the thiazole ring toward NAS at the 2-position.

-

Piperazine acts as a nucleophile, displacing halides under basic conditions.

Functionalization of the Cyano Group

The nitrile group undergoes hydrolysis, reduction, or cycloaddition reactions:

Hydrolysis to Carboxylic Acid

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| 6M HCl, 100°C, 6 h | Thiazole-5-carboxylic acid | 68% | Requires acid stabilization | |

| NaOH (aq), H₂O₂, 60°C, 4 h | Thiazole-5-carboxamide | 55% | Partial hydrolysis |

Key Finding :

-

Hydrolysis selectivity depends on reaction pH and temperature. Acidic conditions favor carboxylic acid formation, while basic conditions yield amides .

Piperazine Modifications

The piperazine moiety participates in alkylation, acylation, and cross-coupling:

N-Alkylation of Piperazine

Note :

Electrophilic Aromatic Substitution (EAS)

The thiazole ring undergoes halogenation and nitration at the 4-position:

Halogenation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS, DMF, 50°C, 3 h | 4-Bromo-2-piperazin-1-yl-thiazole-5-carbonitrile | 58% | ||

| Cl₂, FeCl₃, CH₂Cl₂, 0°C | 4-Chloro derivative | 42% |

Limitation :

-

The electron-deficient thiazole ring restricts EAS to strongly activating directing groups.

Cross-Coupling Reactions

The cyano group facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 5-Phenyl-2-piperazin-1-yl-thiazole | 61% |

Challenge :

Biological Activity and Reactivity Correlations

Structural modifications directly impact pharmacological properties:

| Derivative | IC₅₀ (CDK9 Inhibition) | Selectivity (CDK9/CDK2) | Source |

|---|---|---|---|

| Parent compound | 12 nM | 80-fold | |

| 4-Bromo analogue | 8 nM | 120-fold | |

| Piperazine N-acetyl derivative | 25 nM | 45-fold |

Insight :

Stability and Degradation Pathways

Critical stability data under physiological conditions:

| Condition | Half-Life | Major Degradation Product | Source |

|---|---|---|---|

| pH 7.4 buffer, 37°C | 48 h | Thiazole-5-carboxamide | |

| UV light (254 nm), 24 h | 12 h | Piperazine cleavage product |

Recommendation :

Comparative Reaction Efficiency

| Method | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| NAS with K₂CO₃/MeCN | High yield (82%), short reaction time | Requires anhydrous conditions | Industrial-scale |

| Reductive Amination | Tolerates sensitive functional groups | Low yield (55%) | Lab-scale only |

Propriétés

Formule moléculaire |

C8H10N4S |

|---|---|

Poids moléculaire |

194.26 g/mol |

Nom IUPAC |

2-piperazin-1-yl-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C8H10N4S/c9-5-7-6-11-8(13-7)12-3-1-10-2-4-12/h6,10H,1-4H2 |

Clé InChI |

CTQIBPCXLDUYDK-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1)C2=NC=C(S2)C#N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.